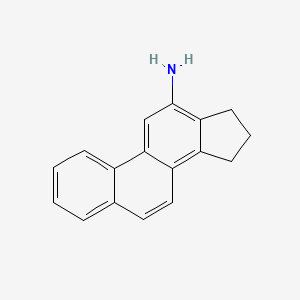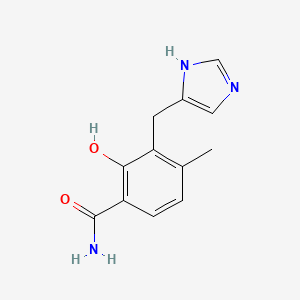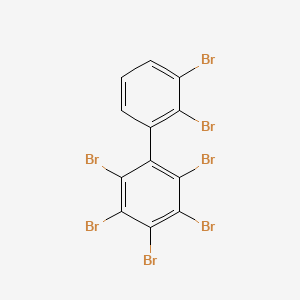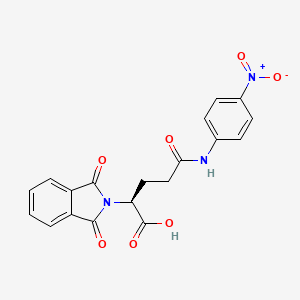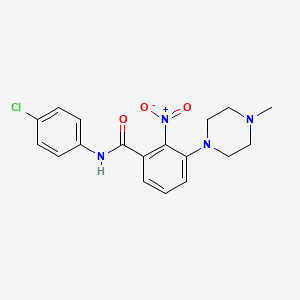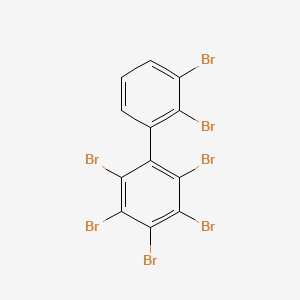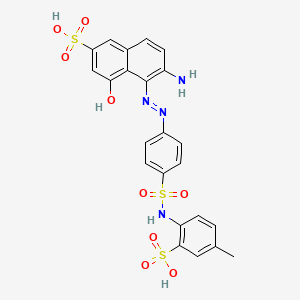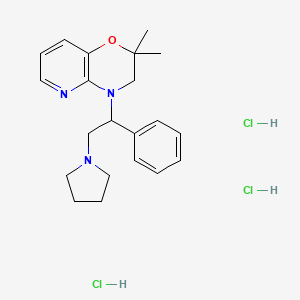
6-(2-Aminopropyl)indole, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminopropyl)indole, ®-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is structurally characterized by an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production methods for 6-(2-Aminopropyl)indole are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminopropyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indoles .
Aplicaciones Científicas De Investigación
6-(2-Aminopropyl)indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Studies have shown that it can increase hemoglobin levels in the bloodstream of dogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters in the brain. It acts as a substrate for dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters. This action is similar to that of other psychoactive substances, although the exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Aminopropyl)indole (5-IT): This compound is a structural isomer of 6-(2-Aminopropyl)indole and has similar monoamine-releasing properties.
Alpha-methyltryptamine (AMT): Another compound with similar psychoactive effects, although it differs in its structural configuration.
Uniqueness
6-(2-Aminopropyl)indole is unique in its specific substitution pattern on the indole ring, which influences its pharmacological properties and interactions with monoamine transporters. This distinct structure results in different biological activities compared to its isomers and analogs .
Propiedades
Número CAS |
1336260-41-3 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(2R)-1-(1H-indol-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 |
Clave InChI |
QCFIFKAOUKPFPU-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C=C1)C=CN2)N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)C=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




